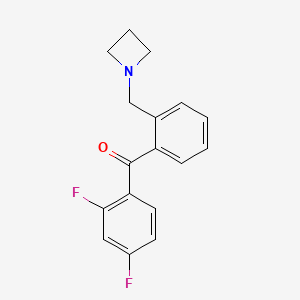

4'-Azetidinomethyl-2-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

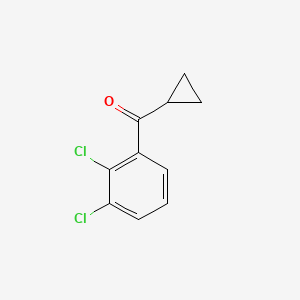

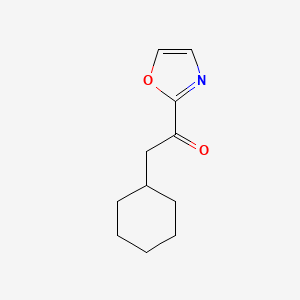

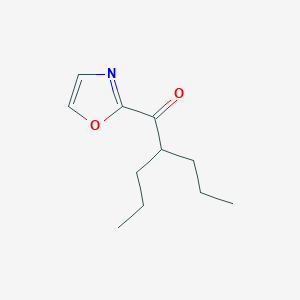

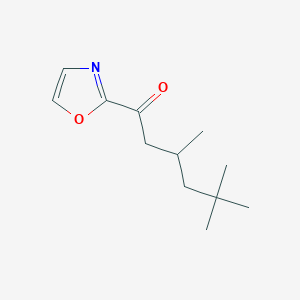

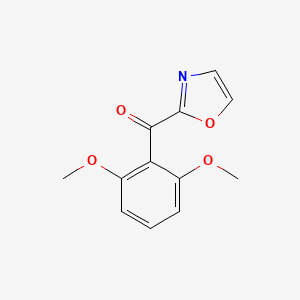

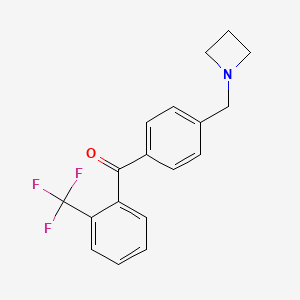

4’-Azetidinomethyl-2-trifluoromethylbenzophenone is a heterocyclic organic compound with the molecular formula C18H16F3NO and a molecular weight of 319.32 . It is also known by its IUPAC name, [4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-2-trifluoromethylbenzophenone can be represented by the canonical SMILES string: C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F . This compound has 5 hydrogen bond acceptors and no hydrogen bond donors .Aplicaciones Científicas De Investigación

Enzyme Binding Site Identification :

- A study used a photoactive benzoic acid derivative, similar to 4'-Azetidinomethyl-2-trifluoromethylbenzophenone, to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are important in drug metabolism (Xiong et al., 2006).

Anticancer Activity :

- Another research focused on the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed potent antiproliferative effects against breast cancer cells. The study highlighted the importance of the torsional angle and trans configuration in these compounds for antiproliferative activity (Greene et al., 2016).

- A study synthesized 1,3,4-trisubstituted 2-azetidinones and found anticancer effects in vitro against a range of cancer cell cultures (Veinberg et al., 2003).

Synthesis Methods :

- Research on the synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones explored new methods for producing substituted azetidinones, which are valuable in various chemical applications (Cainelli et al., 2003).

Antimicrobial Activity :

- A study reported the synthesis of new azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one and evaluated their antimicrobial activity, showing significant results against various microorganisms (Hoti et al., 2017).

Analytical Methods :

- An analytical study developed a method to measure environmental phenols, including derivatives similar to this compound, in human milk, contributing to the understanding of human exposure to these compounds (Ye et al., 2008).

Ligand Preparation and Characterization :

- Research on the preparation of CC'N-Osmium complexes using 2-azetidinones as precursors provided insights into the synthesis and properties of these metal complexes, which are important in catalysis and material science (Casarrubios et al., 2015).

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-5-2-1-4-15(16)17(23)14-8-6-13(7-9-14)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZWOXISUPYIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642814 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-82-6 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.